molecular formula C15H14ClFN4O B11685933 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11685933
M. Wt: 320.75 g/mol
InChI Key: UPAQQYSULWNIIC-QGMBQPNBSA-N
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Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of chloro and fluoro groups in N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide makes it distinct and potentially more versatile in its applications .

Properties

Molecular Formula

C15H14ClFN4O

Molecular Weight

320.75 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H14ClFN4O/c16-11-5-3-6-12(17)10(11)8-18-21-15(22)14-9-4-1-2-7-13(9)19-20-14/h3,5-6,8H,1-2,4,7H2,(H,19,20)(H,21,22)/b18-8+

InChI Key

UPAQQYSULWNIIC-QGMBQPNBSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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